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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzoic acid

Cat. No.: B184036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxy-2-methylbenzoic acid (CAS No: 3168-59-0), a significant molecule in organic

synthesis and medicinal chemistry. This document outlines the expected spectroscopic

characteristics based on its chemical structure and furnishes detailed, generalized

experimental protocols for acquiring such data.

Compound Identification
Below is a summary of the key identifiers for 5-Methoxy-2-methylbenzoic acid.

Identifier Value

Chemical Name 5-Methoxy-2-methylbenzoic acid

CAS Number 3168-59-0

Molecular Formula C₉H₁₀O₃

Molecular Weight 166.17 g/mol

Chemical Structure
(A visual representation of the chemical

structure would be placed here)
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Spectroscopic Data
While specific experimental spectra for 5-Methoxy-2-methylbenzoic acid are not readily

available in public-access databases, this section details the expected data based on its

structure and provides a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons, the methoxy group protons, and the methyl group

protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the

different carbon environments within the molecule, including the carbonyl carbon of the

carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon.

Table 1: Predicted NMR Spectral Data for 5-Methoxy-2-methylbenzoic acid
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¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

Aromatic CH 6.8 - 7.9 m 3H Ar-H

Methoxy H ~3.8 s 3H -OCH₃

Methyl H ~2.5 s 3H Ar-CH₃

Carboxylic Acid

H
>10 br s 1H -COOH

¹³C NMR

Predicted

Chemical Shift

(ppm)

Assignment

Carbonyl C >170 -COOH

Aromatic C-O 155 - 165 Ar-OCH₃

Aromatic C 110 - 140 Ar-C

Methoxy C 55 - 60 -OCH₃

Methyl C 15 - 25 Ar-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 2: Characteristic IR Absorption Bands for 5-Methoxy-2-methylbenzoic acid
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Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 2500-3300 Broad

C-H stretch (Aromatic) 3000-3100 Medium

C-H stretch (Aliphatic) 2850-3000 Medium

C=O stretch (Carboxylic Acid) 1680-1710 Strong

C=C stretch (Aromatic) 1450-1600 Medium-Strong

C-O stretch (Aryl Ether &

Carboxylic Acid)
1210-1320 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The molecular ion peak (M⁺)

for 5-Methoxy-2-methylbenzoic acid would be observed at a mass-to-charge ratio (m/z)

corresponding to its molecular weight (166.17).

Table 3: Expected Mass Spectrometry Data for 5-Methoxy-2-methylbenzoic acid

Ion m/z (Expected) Description

[M]⁺ 166 Molecular Ion

[M-OH]⁺ 149 Loss of hydroxyl radical

[M-COOH]⁺ 121 Loss of carboxyl group

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of purified 5-Methoxy-2-methylbenzoic acid in

approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H

NMR.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable solvent for techniques like electrospray ionization (ESI).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or ESI.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 5-Methoxy-2-methylbenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methoxy-2-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184036#spectroscopic-data-for-5-methoxy-2-
methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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